![molecular formula C15H17N3O4S B6386177 (2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% CAS No. 1261961-82-3](/img/structure/B6386177.png)
(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%
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Overview
Description
(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% (hereafter referred to as DHP-95) is a synthetic organic compound that has recently become of interest in scientific research due to its potential applications in drug development and other areas. DHP-95 is a derivative of pyrimidine, a six-membered heterocycle that is found in many biological molecules. This compound has a number of unique properties, including high solubility in both aqueous and non-aqueous solutions, that make it an attractive choice for many research applications.
Scientific Research Applications
DHP-95 has been used in a number of scientific research applications, such as drug development, drug delivery, and biochemistry. For example, it has been used as a substrate in the development of drugs targeting cancer and other diseases. Additionally, it has been used in drug delivery systems due to its high solubility in both aqueous and non-aqueous solutions. Finally, it has been used in biochemistry research due to its ability to interact with proteins and other biological molecules.
Mechanism of Action
The mechanism by which DHP-95 interacts with proteins and other biological molecules is not yet fully understood. However, it is believed that it binds to the active site of the target protein, leading to a conformational change in the protein. This change in conformation can then lead to the activation or inhibition of the target protein, depending on the nature of the interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHP-95 are not yet fully understood. However, it has been found to have a number of beneficial effects, including the inhibition of cancer cell growth and the stimulation of immune system responses. Additionally, it has been found to have anti-inflammatory activity and to be an effective antioxidant.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DHP-95 in laboratory experiments is its high solubility in both aqueous and non-aqueous solutions. This makes it easy to work with and allows for the rapid and efficient delivery of the compound to its target. Additionally, DHP-95 is relatively stable, allowing for the long-term storage of the compound. However, there are some limitations to using DHP-95 in laboratory experiments, such as its potential toxicity and the fact that its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for research involving DHP-95. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in drug development and drug delivery. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted into the development of more efficient methods for the storage and delivery of DHP-95 in laboratory experiments.
Synthesis Methods
DHP-95 can be synthesized by a two-step process. The first step involves the reaction of piperidine-1-sulfonyl chloride with 4-chlorophenol in the presence of a base to form the sulfonate ester, 4-(piperidin-1-ylsulfonyl)phenol. The second step involves the reaction of the sulfonate ester with 2,4-dihydroxy-5-chloropyrimidine in the presence of a base to form the desired product, DHP-95.
properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14-13(10-16-15(20)17-14)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBWGKVBQPRLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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